molecular formula C14H15N5O3S2 B6530421 N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-74-0

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B6530421
CAS RN: 1020489-74-0
M. Wt: 365.4 g/mol
InChI Key: LQYJFQHEYHJXJM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a benzothiazole ring, and a sulfamoyl group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, dimethylsulfamoyl chloride, a component of the compound, is used in the synthesis of various medicinally important compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, dimethylsulfamoyl fluoride, a related compound, is a liquid at room temperature with a density of 1.334g/cm3 .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many sulfamoyl-containing compounds are used as diuretics or anticonvulsants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, dimethylsulfamoyl chloride, a related compound, is classified as dangerous, with risks of causing severe skin burns, eye damage, and may be fatal if inhaled .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Given the presence of several functional groups that are common in medicinal chemistry, it’s possible that this compound could have applications in the development of new pharmaceuticals .

properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S2/c1-18(2)24(21,22)9-4-5-10-12(8-9)23-14(15-10)16-13(20)11-6-7-19(3)17-11/h4-8H,1-3H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYJFQHEYHJXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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